molecular formula C16H16F3N3O4 B2670828 N-(1-cyanocyclohexyl)-2-[4-nitro-2-(trifluoromethyl)phenoxy]acetamide CAS No. 1259193-39-9

N-(1-cyanocyclohexyl)-2-[4-nitro-2-(trifluoromethyl)phenoxy]acetamide

Cat. No. B2670828
CAS RN: 1259193-39-9
M. Wt: 371.316
InChI Key: FCJHEFHPQOOUKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyanocyclohexyl)-2-[4-nitro-2-(trifluoromethyl)phenoxy]acetamide, also known as CPP-115, is a small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which plays a critical role in the regulation of GABA levels in the brain.

Mechanism of Action

N-(1-cyanocyclohexyl)-2-[4-nitro-2-(trifluoromethyl)phenoxy]acetamide acts as a potent inhibitor of GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, leading to a decrease in neuronal excitability and a reduction in seizures. Additionally, the increase in GABA levels has been shown to reduce anxiety-like behavior and drug-seeking behavior in animal models.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in animal models. The drug has been shown to increase GABA levels in the brain, leading to a decrease in neuronal excitability and a reduction in seizures. Additionally, this compound has been shown to reduce anxiety-like behavior and drug-seeking behavior in animal models, indicating its potential as a treatment for anxiety and addiction disorders.

Advantages and Limitations for Lab Experiments

N-(1-cyanocyclohexyl)-2-[4-nitro-2-(trifluoromethyl)phenoxy]acetamide has several advantages for use in lab experiments, including its high potency and specificity for GABA transaminase inhibition. Additionally, the drug has been shown to have a good safety profile in animal models, with no significant side effects observed at therapeutic doses. However, one limitation of this compound is its relatively short half-life, which may limit its efficacy in some applications.

Future Directions

N-(1-cyanocyclohexyl)-2-[4-nitro-2-(trifluoromethyl)phenoxy]acetamide has significant potential for future research and development. One direction for future research is the development of new analogs of this compound with improved pharmacokinetic properties and efficacy. Additionally, the drug's potential as a treatment for other neurological disorders, such as depression and schizophrenia, should be further explored. Finally, the development of new delivery methods, such as sustained-release formulations, could improve the drug's efficacy and reduce dosing frequency.

Synthesis Methods

N-(1-cyanocyclohexyl)-2-[4-nitro-2-(trifluoromethyl)phenoxy]acetamide is synthesized using a multistep process that involves the reaction of 4-nitro-2-(trifluoromethyl)phenol with sodium hydride, followed by the addition of N-cyanocyclohexylamine and subsequent acetylation with acetic anhydride. The final product is obtained through purification using column chromatography. The synthesis method has been optimized to yield high purity this compound with a high yield.

Scientific Research Applications

N-(1-cyanocyclohexyl)-2-[4-nitro-2-(trifluoromethyl)phenoxy]acetamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, anxiety, and addiction. The drug has been shown to increase GABA levels in the brain, leading to a decrease in neuronal excitability and a reduction in seizures. This compound has also been shown to reduce anxiety-like behavior in animal models, suggesting its potential as an anxiolytic drug. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of addiction, indicating its potential as a treatment for substance abuse disorders.

properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-[4-nitro-2-(trifluoromethyl)phenoxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O4/c17-16(18,19)12-8-11(22(24)25)4-5-13(12)26-9-14(23)21-15(10-20)6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCJHEFHPQOOUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)COC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.